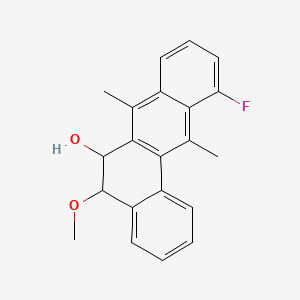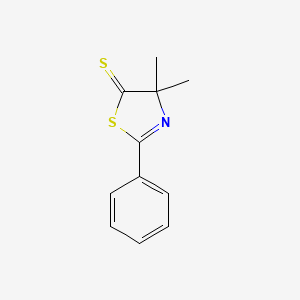
Methyl 3,3-bis(tert-butylperoxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,3-bis(tert-butylperoxy)butanoate typically involves the reaction of tert-butyl hydroperoxide with methyl 3,3-dihydroxybutanoate in the presence of an acid catalyst . The reaction is carried out under controlled temperature conditions to ensure the stability of the peroxide bonds.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3,3-bis(tert-butylperoxy)butanoate primarily undergoes decomposition reactions due to the presence of peroxide bonds. These reactions can be triggered by heat, light, or the presence of metal ions .
Common Reagents and Conditions:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions are less common but can occur under specific conditions using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur when the compound reacts with nucleophiles, leading to the replacement of the peroxide group.
Major Products Formed: The decomposition of this compound typically results in the formation of tert-butyl alcohol, carbon dioxide, and other organic fragments .
Applications De Recherche Scientifique
Methyl 3,3-bis(tert-butylperoxy)butanoate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a polymerization initiator for the synthesis of various polymers and copolymers.
Biology: The compound is utilized in the study of oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to release active oxygen species.
Industry: It is employed as a cross-linking agent in the production of rubber and plastic materials.
Mécanisme D'action
The mechanism of action of methyl 3,3-bis(tert-butylperoxy)butanoate involves the homolytic cleavage of the peroxide bonds, leading to the formation of free radicals . These free radicals can initiate polymerization reactions or cause oxidative damage to biological molecules. The compound’s molecular targets include unsaturated bonds in polymers and cellular components such as lipids and proteins .
Comparaison Avec Des Composés Similaires
Ethyl 3,3-bis(tert-butylperoxy)butanoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane: Another organic peroxide used as a polymerization initiator and cross-linking agent.
Uniqueness: Methyl 3,3-bis(tert-butylperoxy)butanoate is unique due to its specific molecular structure, which provides a balance between stability and reactivity. This makes it particularly effective as a polymerization initiator and cross-linking agent in various industrial applications .
Propriétés
Numéro CAS |
81229-31-4 |
|---|---|
Formule moléculaire |
C13H26O6 |
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
methyl 3,3-bis(tert-butylperoxy)butanoate |
InChI |
InChI=1S/C13H26O6/c1-11(2,3)16-18-13(7,9-10(14)15-8)19-17-12(4,5)6/h9H2,1-8H3 |
Clé InChI |
KOVVCCYKQLYQTL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOC(C)(CC(=O)OC)OOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


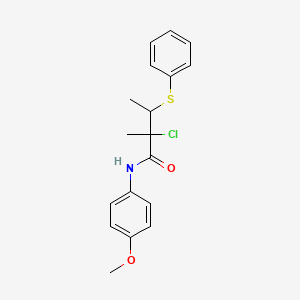
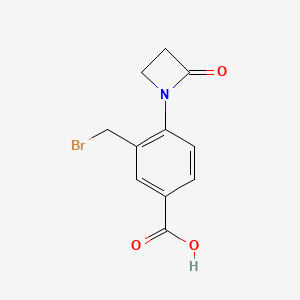
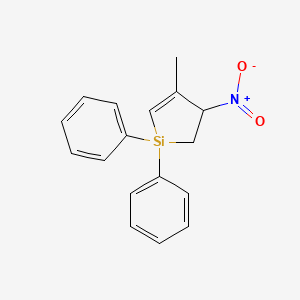
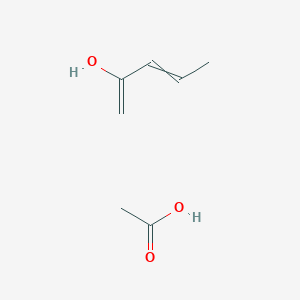
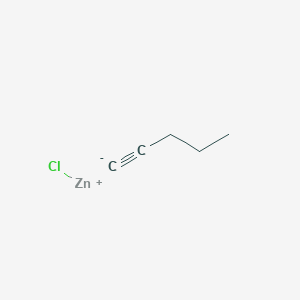
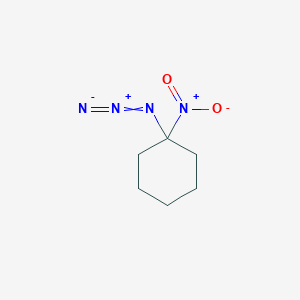

![2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14410931.png)
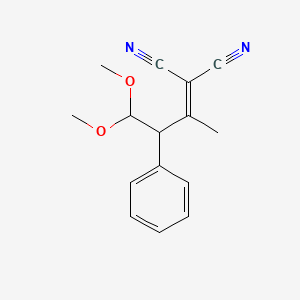
![Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14410941.png)
![1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410943.png)
![N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea](/img/structure/B14410948.png)
